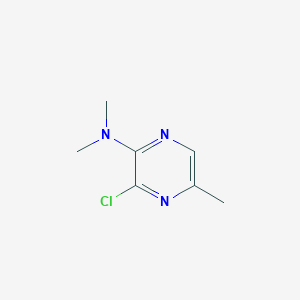
4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an amino group at the 4-position and a dichlorophenyl group at the 6-position, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with 2,4-dichloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The intermediate product is then treated with ammonia to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The amino group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Various substituted triazine derivatives.
Oxidation: Oxidized triazine compounds.
Reduction: Reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazine
- 2,4-Dichloro-6-(4-aminophenyl)-1,3,5-triazine
- 4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazine-2-thione
Uniqueness
4-Amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
61405-83-2 |
|---|---|
Molekularformel |
C9H6Cl2N4O |
Molekulargewicht |
257.07 g/mol |
IUPAC-Name |
4-amino-6-(2,4-dichlorophenyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C9H6Cl2N4O/c10-4-1-2-5(6(11)3-4)7-13-8(12)15-9(16)14-7/h1-3H,(H3,12,13,14,15,16) |
InChI-Schlüssel |
FZWAHIACZBNXRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
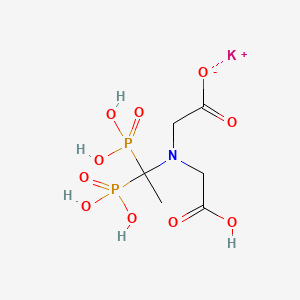
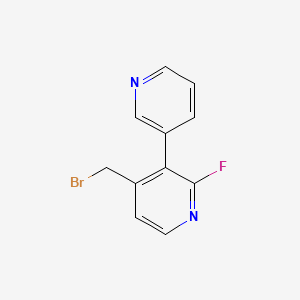
![3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)
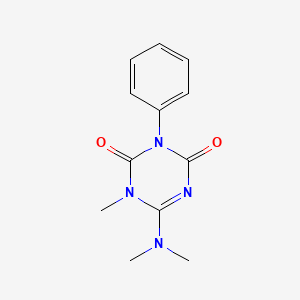
![1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B13142990.png)
![[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium](/img/structure/B13142998.png)
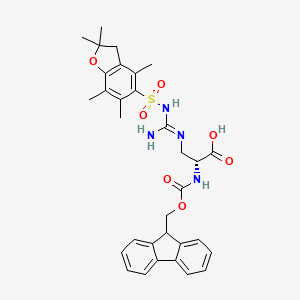
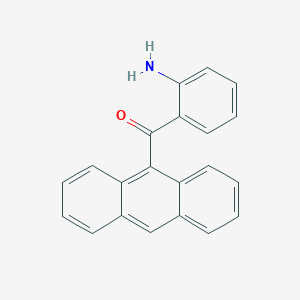
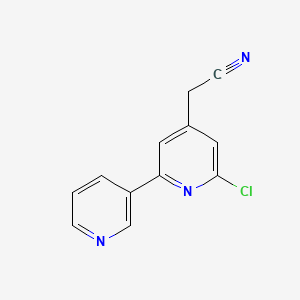
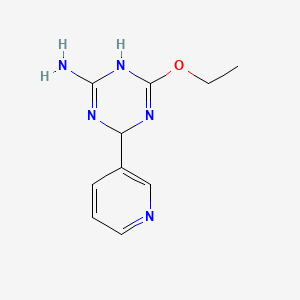

![4-([2,3'-Bipyridin]-5-yl)aniline](/img/structure/B13143033.png)
